Butyrolactone V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyrolacton V: ist eine chemische Verbindung, die zur Klasse der Butyrolactone gehört, bei denen es sich um cyclische Ester handelt. Es ist eine natürlich vorkommende Verbindung, die in verschiedenen Pflanzen und Mikroorganismen gefunden wird.

Wirkmechanismus

Target of Action

Butyrolactone V, also known as gamma-Butyrolactone (GBL), primarily targets the central nervous system (CNS). It acts as a prodrug for gamma-hydroxybutyric acid (GHB), which is a CNS depressant . The primary target of GBL is the O-GlcNAcase NagJ in Clostridium perfringens .

Mode of Action

Once ingested, GBL is rapidly converted into GHB by paraoxonase (lactonase) enzymes, found in the blood . This conversion allows GHB to exert its effects on the CNS, leading to changes in the body.

Biochemical Pathways

The biochemical pathways affected by GBL are primarily related to its conversion to GHB and the subsequent effects of GHB on the CNS . GHB is known to interact with GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the CNS . This interaction can lead to a variety of downstream effects, including sedation, relaxation, and euphoria .

Pharmacokinetics

The pharmacokinetics of GBL are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . GBL is rapidly converted into GHB in the body, and this conversion is essential for its pharmacological activity .

Result of Action

The primary result of GBL’s action, through its conversion to GHB, is CNS depression . This can lead to effects similar to those of barbiturates, including sedation, relaxation, and euphoria . It’s important to note that the effects can vary widely among individuals and can be influenced by factors such as dose and individual sensitivity .

Action Environment

The action of GBL can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of GBL and thus its conversion to GHB . Furthermore, the effects of GBL can be potentiated by the use of other CNS depressants .

Biochemische Analyse

Biochemical Properties

Butyrolactone V, like other GBLs, is involved in the regulation of antibiotic production and sporulation in Streptomyces . It interacts with DNA-binding repressors, such as ScbR in S. coelicolor, which act as master regulators of the primary cascade leading to secondary metabolite production .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the regulation of secondary metabolite production . It influences cell function by interacting with DNA-binding repressors, thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with DNA-binding repressors . This interaction leads to changes in gene expression, which in turn influences the production of secondary metabolites .

Temporal Effects in Laboratory Settings

It is known that GBLs, including this compound, are produced in low amounts by Streptomyces species .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the production of secondary metabolites in Streptomyces . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Dehydrierung von 1,4-Butandiol: Dieses Verfahren umfasst die Dehydrierung von 1,4-Butandiol in Gegenwart eines Katalysators wie Kupfer oder Zink bei erhöhten Temperaturen, um Butyrolacton V herzustellen.

Ringschluss von Hydroxysäuren: Dieses Verfahren umfasst die Cyclisierung von Hydroxysäuren unter sauren Bedingungen, um Butyrolacton V zu bilden.

Synthese aus Tetrahydrofuran: Dieses Verfahren umfasst die Oxidation von Tetrahydrofuran unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, um Butyrolacton V herzustellen.

Industrielle Produktionsverfahren: Die industrielle Produktion von Butyrolacton V erfolgt in der Regel durch Dehydrierung von 1,4-Butandiol in Gegenwart eines Katalysators bei hohen Temperaturen. Dieses Verfahren ist aufgrund seiner hohen Ausbeute und Effizienz bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Reduktion: Es kann reduziert werden, um 1,4-Butandiol zu bilden.

Substitution: Butyrolacton V kann Substitutionsreaktionen mit Nucleophilen eingehen, um substituierte Butyrolactone zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Nucleophile sind Amine, Alkohole und Thiole.

Hauptsächlich gebildete Produkte:

Oxidation: Gamma-Hydroxybuttersäure.

Reduktion: 1,4-Butandiol.

Substitution: Substituierte Butyrolactone.

Wissenschaftliche Forschungsanwendungen

Chemie: Butyrolacton V wird als Vorläufer bei der Synthese verschiedener Chemikalien und Pharmazeutika verwendet. Es wird auch als Lösungsmittel in der organischen Synthese verwendet .

Biologie: In der biologischen Forschung wird Butyrolacton V als Signalmolekül in Quorum-Sensing-Studien verwendet. Es wird auch verwendet, um die Regulation der Genexpression in Mikroorganismen zu untersuchen .

Medizin: Butyrolacton V wurde auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Verwendung als entzündungshemmendes und krebshemmendes Mittel. Es wurde auch auf seine neuroprotektiven Eigenschaften untersucht .

Industrie: In der Industrie wird Butyrolacton V als Lösungsmittel und als Zwischenprodukt bei der Herstellung verschiedener Chemikalien verwendet, darunter Polymere und Harze .

Wirkmechanismus

Butyrolacton V entfaltet seine Wirkung durch die Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt als Signalmolekül in Mikroorganismen und reguliert die Genexpression und zelluläre Prozesse. Beim Menschen wird es zu Gamma-Hydroxybuttersäure metabolisiert, die als ZNS-Depressivum wirkt, indem sie an Gamma-Aminobuttersäure-Rezeptoren bindet .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Butyrolacton I: Ein weiteres Mitglied der Butyrolacton-Familie, bekannt für seine antimikrobiellen und zytotoxischen Aktivitäten.

Aspulvinon H: Ein Butyrolacton-Derivat mit starken biologischen Aktivitäten.

4,4’-Dihydroxypulvinon: Eine Butyrolacton-Verbindung mit einzigartigen Strukturmerkmalen und biologischen Aktivitäten.

Einzigartigkeit von Butyrolacton V: Seine Fähigkeit, als Signalmolekül in Mikroorganismen zu fungieren, und sein therapeutisches Potenzial in der Medizin machen es zu einer Verbindung von großem Interesse .

Eigenschaften

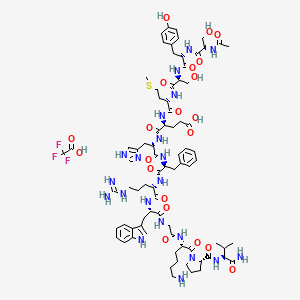

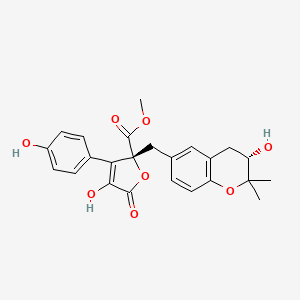

IUPAC Name |

methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYYYUKWBLFQH-MHECFPHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)